molecular formula C17H14ClN3O4 B2764633 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide CAS No. 896300-37-1

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2764633
CAS No.: 896300-37-1
M. Wt: 359.77
InChI Key: KVKSDHBZIIWYRI-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a chlorophenyl group, and a nitrobenzamide moiety, making it a unique structure with diverse chemical properties.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that compounds of similar structure, such as pyraclostrobin, inhibit mitochondrial respiration . This inhibition blocks electron transfer within the respiratory chain, disrupting essential cellular biochemical processes and leading to the cessation of fungal growth .

Biochemical Pathways

Related compounds, such as pyraclostrobin, affect the isoprenoid pathway . This leads to alterations in the levels of plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .

Pharmacokinetics

Related compounds like pyraclostrobin are known to be absorbed to about 50% after oral administration to rats . The majority of the dose is eliminated in the feces, with the remainder in the urine .

Result of Action

Related compounds like pyraclostrobin cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .

Action Environment

Related compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) . At pH 9, a very slow degradation was observed at ambient temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling , reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinone ring and nitrobenzamide moiety make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-11-5-7-13(8-6-11)20-10-12(9-16(20)22)19-17(23)14-3-1-2-4-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKSDHBZIIWYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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